Propanesulfonylacetonitrile
Overview
Description
Synthesis Analysis
Propanesulfonylacetonitrile synthesis involves complex reactions that can produce a variety of products depending on the reactants and conditions used. For instance, the interaction of acetonitrile with trifluoromethanesulfonic acid results in the formation of various cations and neutral compounds, highlighting the reactivity and versatility of acetonitrile-based compounds in synthesis processes (Salnikov et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to propanesulfonylacetonitrile can be intricate, with the structure significantly influenced by the specific functional groups and their interactions. For instance, metal–organic frameworks constructed with sulfonate–carboxylate layers show complex 3D architectures, demonstrating the influence of molecular structure on the material's properties (Liu et al., 2013).
Chemical Reactions and Properties
Propanesulfonylacetonitrile participates in various chemical reactions, demonstrating a wide range of chemical properties. The reaction of propargyl chalcones with arylsulfonyl chloride, for example, shows the potential of propanesulfonyl-related compounds in synthesizing sulfonated heterocycles, which have significant application values (Yu et al., 2022).
Physical Properties Analysis
The physical properties of propanesulfonylacetonitrile and related compounds can vary widely depending on their molecular structure. For instance, the synthesis and solution properties of polymers containing amino propanesulfonic acid residues highlight the impact of sulfonate groups on the solubility and phase behavior of polymers (Ali et al., 2003).
Chemical Properties Analysis
The chemical properties of propanesulfonylacetonitrile derivatives are influenced by their functional groups. The study of sulfonated poly(arylene ether sulfone)s, for example, demonstrates how the introduction of sulfonate groups affects the hydrophilicity, ion exchange capacity, and proton conductivity of polymers, underscoring the importance of chemical properties in the design of materials for specific applications (Bae et al., 2009).
Scientific Research Applications
Cation-Exchange Materials in Capillary Electrochromatography :
- Propanesulfonic acid, a compound related to Propanesulfonylacetonitrile, has been studied in capillary electrophoresis and capillary electrochromatography. It demonstrated consistent electroosmotic flow in aqueous electrolytes and was investigated for its behavior under different voltage and mobile-phase parameters (Cikalo, Bartle, & Myers, 1999).
Electrochemistry of Thin Polypyrrole Films :
- Research on thin polypyrrole films in various electrolytes, including propionitrile (analogous to Propanesulfonylacetonitrile), explored their electrochemical properties. The study found significant variations in electrochemical capacity based on the medium, suggesting potential applications in electrochemical systems (Wernet & Wegner, 1987).
Fluorescence Quenching for Oxygen Sensing :
- A study on the fluorescence properties of a compound in acetonitrile solution demonstrated the potential of such systems for oxygen sensing, which might be applicable to Propanesulfonylacetonitrile in similar settings (Herres‐Pawlis et al., 2010).
Capillary Electrochromatography of Antidepressants :
- Research using cation-exchange materials with propanesulfonic acid ligands, akin to Propanesulfonylacetonitrile, focused on their performance in capillary electrochromatography, particularly for separating tricyclic antidepressants. The study highlights the material's selectivity and performance under different conditions (Enlund, Isaksson, & Westerlund, 2001).
Interaction of Acetonitrile with Acids :
- Investigations into the interaction of acetonitrile with various acids reveal the formation of different cations and compounds, controlled by the ratio of acetonitrile to the acid. This study could provide insights into the behavior of Propanesulfonylacetonitrile in similar chemical environments (Salnikov et al., 2012).
properties
IUPAC Name |
2-propylsulfonylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-2-4-9(7,8)5-3-6/h2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCBSNAUREBIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334024 | |
Record name | Propanesulfonylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanesulfonylacetonitrile | |
CAS RN |
175137-61-8 | |
Record name | 2-(Propylsulfonyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanesulfonylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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